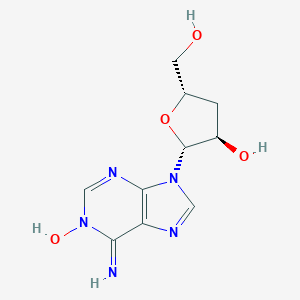
Molybdenum boride (Mo2B5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum boride (Mo2B5) is an intermetallic compound composed of molybdenum and boron. It belongs to a class of materials known as borides, which are characterized by their high hardness, high melting points, and excellent wear resistance. Molybdenum boride is particularly noted for its unique combination of mechanical and chemical properties, making it a valuable material in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Molybdenum boride can be synthesized through several methods, including:
Self-Propagating High-Temperature Synthesis (SHS): This method uses a thermite-type starting mixture consisting of molybdenum oxide, aluminum, boron oxide, and elemental boron powders.
Chemical Vapor Deposition (CVD): This involves the deposition of boron and boron oxide powders onto molybdenum foils using hydrogen gas as both the carrier and reducing gas.
Industrial Production Methods: Industrial production of molybdenum boride typically involves large-scale boriding processes, where molybdenum powder is reacted with boron sources in high-temperature furnaces. The process parameters, such as temperature, atmosphere, and reaction time, are carefully controlled to ensure the formation of high-purity molybdenum boride.
化学反应分析
Types of Reactions: Molybdenum boride undergoes various chemical reactions, including:
Oxidation: Molybdenum boride can be oxidized at high temperatures to form molybdenum oxide and boron oxide.
Reduction: It can be reduced using hydrogen gas to form molybdenum and boron.
Substitution: Molybdenum boride can participate in substitution reactions with other metal borides or carbides.
Common Reagents and Conditions:
Oxidation: Typically occurs at temperatures above 800°C in the presence of oxygen.
Reduction: Conducted at high temperatures (around 1000°C) using hydrogen gas as the reducing agent.
Substitution: Involves reacting molybdenum boride with other metal powders or carbides at high temperatures.
Major Products Formed:
Oxidation: Molybdenum oxide (MoO3) and boron oxide (B2O3).
Reduction: Elemental molybdenum (Mo) and boron (B).
Substitution: Formation of mixed metal borides or carbides.
科学研究应用
Molybdenum boride has a wide range of scientific research applications, including:
Electrocatalysis: It is used as a catalyst for the hydrogen evolution reaction (HER) due to its excellent electrocatalytic properties.
Wear-Resistant Coatings: Due to its high hardness and wear resistance, molybdenum boride is used in coatings for cutting tools and other high-performance materials.
High-Temperature Ceramics: It is used in the production of ultra-high-temperature ceramics for aerospace and industrial applications.
作用机制
Molybdenum boride can be compared with other metal borides such as tungsten boride (W2B5), titanium boride (TiB2), and zirconium boride (ZrB2). These compounds share similar properties, including high hardness, high melting points, and excellent wear resistance. molybdenum boride is unique in its combination of mechanical strength and catalytic activity, making it particularly suitable for applications in electrocatalysis and high-temperature environments .
相似化合物的比较
- Tungsten boride (W2B5)
- Titanium boride (TiB2)
- Zirconium boride (ZrB2)
Molybdenum boride stands out due to its superior electrocatalytic properties and its ability to form stable, high-surface-area structures, which are advantageous for various industrial and scientific applications.
属性
InChI |
InChI=1S/5B.2Mo |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWKNGQFAVABI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[B].[B].[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5Mo2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12007-97-5 |
Source


|
| Record name | Molybdenum boride (Mo2B5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum boride (Mo2B5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimolybdenum pentaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
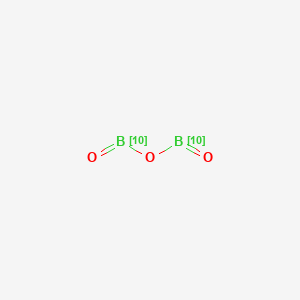
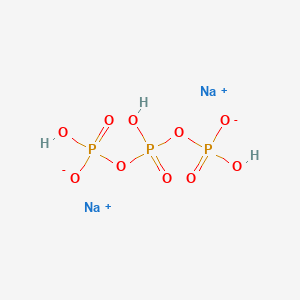
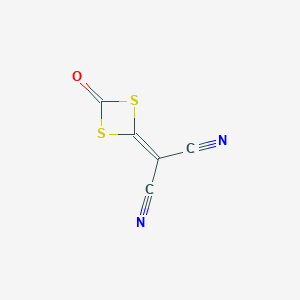
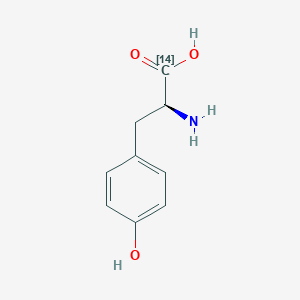

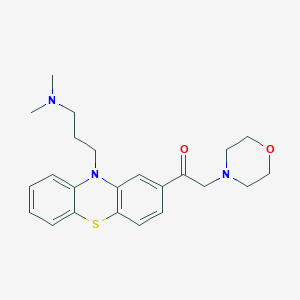
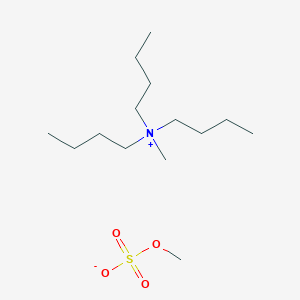
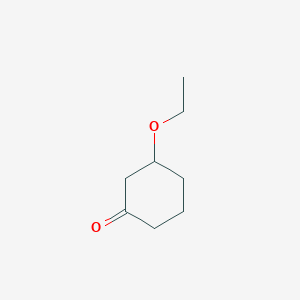

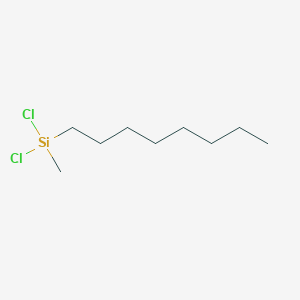

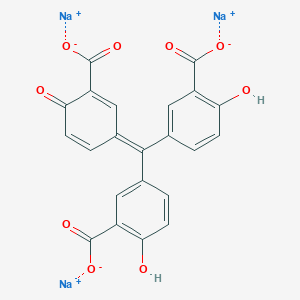
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
